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molecular formula C8H13NO3 B8319785 4-(2-Acetoxyethyl)-4-methyl-2-azetidinone

4-(2-Acetoxyethyl)-4-methyl-2-azetidinone

Cat. No. B8319785
M. Wt: 171.19 g/mol
InChI Key: RJBFUJBSAISZAN-UHFFFAOYSA-N
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Patent
US04264621

Procedure details

A solution of 4-(2-acetoxyvinyl)-4-methyl-2-azetidinone (10.0 g) 200 ml ethyl acetate containing 100 mg of 10% Pd/C is hydrogenated on a Parr shaker at 25° C. under 40 psi hydrogen for 15 minutes. The mixture is filtered through a bed of Supercel and washed with additional ethyl acetate. The combined filtrate is evaporated in vacuo to give 4-(2-acetoxyethyl)-4-methyl-2-azetidinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-acetoxyvinyl)-4-methyl-2-azetidinone
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[C:3]([O:6][CH:7]=[CH:8][C:9]1([CH3:14])[NH:12][C:11](=[O:13])[CH2:10]1)(=[O:5])[CH3:4]>[Pd]>[C:3]([O:6][CH2:7][CH2:8][C:9]1([CH3:14])[NH:12][C:11](=[O:13])[CH2:10]1)(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
4-(2-acetoxyvinyl)-4-methyl-2-azetidinone
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC=CC1(CC(N1)=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a bed of Supercel
WASH
Type
WASH
Details
washed with additional ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined filtrate is evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCC1(CC(N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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